molecular formula C9H17NO2S B035368 [Methyl(1-thioxohexyl)amino]acetic acid CAS No. 107648-72-6

[Methyl(1-thioxohexyl)amino]acetic acid

Cat. No. B035368
M. Wt: 203.3 g/mol
InChI Key: UOWKAZHIBXWTQM-UHFFFAOYSA-N
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Patent
US04654355

Procedure details

Following the procedure of Example 1 A (1), (2) and (3) except substituting sarcosine methyl ester hydrochloride of glycine ethyl ester hydrochloride, the title compound is obtained.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]([NH:8][CH2:9][C:10]([O:12]CC)=[O:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].S=[C:16](NCC(O)=O)CCCCC.Cl.COC(=O)CNC.Cl.C(OC(=O)CN)C>>[CH3:16][N:8]([CH2:9][C:10]([OH:12])=[O:11])[C:2](=[S:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
S=C(CCCCC)NCC(=O)OCC
Step Three
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
S=C(CCCCC)NCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CNC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(CCCCC)=S)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.